N,N-Bis[(1R)-1-phenylethyl]urea
Description
Overview of Chiral Urea (B33335) Architectures in Organic Chemistry
Chiral urea architectures represent a class of organic compounds characterized by a urea core (a carbonyl group bonded to two nitrogen atoms) with chiral substituents. Chirality, or "handedness," is a fundamental property in chemistry where a molecule and its mirror image are non-superimposable. This property is paramount in biological systems, as living organisms are often composed of and interact with chiral molecules in a highly specific manner.
In organic synthesis, chiral ureas have emerged as powerful tools, primarily as organocatalysts and chiral resolving agents. Their ability to form hydrogen bonds in a directional and stereocontrolled manner allows them to influence the stereochemical outcome of chemical reactions. This has led to their use in a variety of asymmetric transformations, where the goal is to produce a single enantiomer of a chiral product. The modular nature of urea synthesis allows for the straightforward creation of a diverse range of chiral urea derivatives, enabling chemists to fine-tune their properties for specific applications. rsc.org
Significance of N,N-Bis[(1R)-1-phenylethyl]urea as a Prototypical Chiral Scaffold
Among the diverse array of chiral ureas, this compound stands out as a prototypical example. Its structure, featuring two (1R)-1-phenylethyl groups attached to the nitrogen atoms of the urea core, provides a well-defined and rigid chiral environment. The "R" in its name denotes the specific stereochemical configuration at the chiral centers.
The significance of this particular compound lies in its utility as a building block and a model system for studying the principles of chiral recognition and asymmetric induction. Researchers have utilized this compound and its derivatives in a variety of applications, including:
Asymmetric Catalysis: As a ligand for metal catalysts or as an organocatalyst itself, it can facilitate the enantioselective synthesis of a wide range of molecules.
Chiral Recognition: Its ability to form specific interactions with other chiral molecules makes it useful for separating enantiomers, a critical process in drug development.
Supramolecular Chemistry: The hydrogen-bonding capabilities of the urea moiety drive the self-assembly of these molecules into larger, ordered structures with potential applications in materials science.
The well-defined structure of this compound allows for systematic modifications, enabling researchers to probe the relationship between its structure and its function in these applications.
Scope and Research Imperatives for this compound Studies
Current and future research on this compound and related chiral ureas is focused on several key areas. A primary objective is the development of novel and more efficient synthetic routes to these compounds. While methods exist for their preparation, improving yields, reducing costs, and using more environmentally friendly reagents remain important goals.
A significant area of investigation involves expanding the scope of their applications in asymmetric catalysis. This includes designing new catalysts based on the this compound scaffold that can effect challenging transformations with high enantioselectivity. Furthermore, there is a growing interest in understanding the precise mechanisms by which these chiral ureas exert their influence in chemical reactions. Detailed mechanistic studies, often aided by computational modeling, are crucial for the rational design of next-generation catalysts.
Another research imperative is the exploration of these compounds in the development of new functional materials. The self-assembly properties of chiral ureas offer opportunities to create novel materials with unique optical, electronic, or mechanical properties. The development of chiral sensors and materials for enantioselective separations are also active areas of research. The table below provides a summary of key research areas and their objectives.
| Research Area | Key Objectives |
| Synthetic Methodology | Develop more efficient, cost-effective, and sustainable synthetic routes. |
| Asymmetric Catalysis | Design new catalysts for a broader range of chemical reactions with high stereocontrol. |
| Mechanistic Studies | Elucidate the precise mechanisms of chiral induction to enable rational catalyst design. |
| Materials Science | Explore the self-assembly of chiral ureas for the creation of new functional materials. |
Structure
3D Structure
Properties
CAS No. |
600728-22-1 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,1-bis[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)19(17(18)20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,20)/t13-,14-/m1/s1 |
InChI Key |
JZMDIPSRFRIVQH-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for N,n Bis 1r 1 Phenylethyl Urea
General Principles of Disubstituted Urea (B33335) Synthesis
The synthesis of N,N'-disubstituted ureas is a fundamental transformation in organic chemistry, pivotal for creating compounds used as pharmaceuticals, agrochemicals, and materials. rsc.orgnih.govpsu.edu The core of this synthesis is the formation of a urea functional group, which consists of a carbonyl group bonded to two nitrogen atoms. The most common and direct approach involves the reaction of a primary or secondary amine with an isocyanate. ontosight.aiarabjchem.org This reaction is typically efficient and proceeds via nucleophilic addition of the amine's nitrogen to the electrophilic carbon of the isocyanate.
Other general strategies avoid the direct use of often hazardous isocyanates. These include:
Phosgene (B1210022) and its derivatives: Amines can react with phosgene (COCl₂) or safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) to form ureas. arabjchem.org
Carbonylations: The introduction of a carbonyl group (CO) can be achieved using carbon monoxide gas, often with the aid of a transition metal catalyst. rsc.orgarabjchem.org
Rearrangement Reactions: Name reactions such as the Curtius, Hofmann, and Tiemann rearrangements can generate an isocyanate intermediate in situ from other functional groups like acyl azides, primary amides, or amidoximes, which is then trapped by an amine to yield the urea. organic-chemistry.orgresearchgate.net
From Carbon Dioxide: Increasingly, methods utilizing carbon dioxide (CO₂) as a green and abundant C1 building block are being developed. nih.govpsu.edu These reactions typically require catalytic activation to proceed efficiently. nih.gov
For a symmetric urea like N,N-Bis[(1R)-1-phenylethyl]urea, these methods involve reacting two equivalents of (R)-1-phenylethylamine with a suitable one-carbon carbonyl source.
Catalytic Approaches to this compound Formation
Catalysis offers elegant and efficient pathways to urea synthesis, often under milder conditions and with higher atom economy compared to stoichiometric methods. These approaches are particularly valuable for utilizing environmentally benign carbonyl sources like carbon dioxide.
Carbon Dioxide Fixation Routes with Disilylamines
A modern and sustainable approach to urea synthesis involves the direct use of carbon dioxide (CO₂). nih.gov However, the reaction between amines and CO₂ to form ureas often requires harsh conditions and dehydrating agents to overcome unfavorable thermodynamics. rsc.orgnih.gov A successful strategy to circumvent these challenges is the use of silylated amines (disilylamines).
The reaction of a disilylamine with CO₂ generates a silyl (B83357) carbamate (B1207046) intermediate, which then reacts with a second amine molecule. The use of disilylamines avoids the formation of water as a byproduct, which can deactivate many catalysts. acs.org
An oxovanadium(V) catalytic system has been shown to be effective for the synthesis of ureas from disilylamines and CO₂ under ambient pressure without any additives. acs.org This method was successfully applied to the synthesis of the chiral urea This compound from the corresponding chiral disilylamine derived from (R)-(+)-1-phenylethylamine, proceeding with retention of chirality. acs.org This demonstrates a practical and scalable route to chiral ureas from a green carbon source. acs.org
| Reactant (Disilylamine) | Catalyst | Conditions | Product | Notes |
| N,N-Bis(trimethylsilyl)-(1R)-1-phenylethylamine | NH₄VO₃ (Ammonium vanadate) | CO₂ (1 atm), Toluene, 100 °C | This compound | Reaction proceeds efficiently without additives or dehydrating agents. Chirality is retained. acs.org |
Transition Metal-Catalyzed Carbonylation Strategies
Transition metal catalysis is a powerful tool for constructing ureas via the oxidative carbonylation of amines, using carbon monoxide (CO) as the carbonyl source. rsc.orgdocumentsdelivered.com These reactions typically involve an amine, an oxidant, and a catalyst, most commonly based on palladium, rhodium, or tungsten. documentsdelivered.comnih.govacs.org
The general mechanism involves the coordination of the amine and CO to the metal center, followed by oxidative addition and reductive elimination steps to form the urea product. A variety of catalysts have been developed for this transformation. documentsdelivered.comnih.gov For example, W(CO)₆ has been used with iodine as an oxidant to carbonylate primary amines into N,N'-disubstituted ureas in good to excellent yields. acs.org Similarly, palladium-based catalysts are highly efficient for this purpose. documentsdelivered.com
While direct examples for the synthesis of this compound are not prominently featured, the broad substrate scope of these methods suggests their applicability. The key challenge often lies in preventing side reactions and managing the toxicity and handling of carbon monoxide gas. rsc.org
Non-Catalytic and One-Pot Synthetic Procedures
One-pot procedures and non-catalytic methods offer advantages in terms of operational simplicity and avoidance of potentially toxic or expensive catalysts.
Reaction of Primary Amines with Urea and Urea Derivatives
A straightforward and classic method for synthesizing symmetrical N,N'-disubstituted ureas is the reaction of a primary amine with urea itself. shimico.com When heated, urea decomposes into isocyanic acid and ammonia. shimico.com The in situ generated isocyanic acid can then be attacked by a primary amine, such as (R)-1-phenylethylamine, to form a monosubstituted urea intermediate. This intermediate can then react with another molecule of the amine to yield the symmetrically disubstituted product, this compound. This method is often driven by heating the neat reactants or using a high-boiling solvent.
Alternatively, other urea derivatives or phosgene substitutes can be used. For instance, reacting primary amines with ethylene (B1197577) carbonate in the presence of a solid base catalyst like CaO has been shown to be an effective route to N,N'-disubstituted ureas. scispace.com One-pot methods starting from Boc-protected amines have also been developed, where an isocyanate is generated in situ and trapped by an amine to give high yields of the urea product. organic-chemistry.orgnih.gov
| Amine | Carbonyl Source | Conditions | Product | Reference |
| (R)-1-phenylethylamine | Urea | Heat | This compound | shimico.com |
| Primary Amines | Ethylene Carbonate | CaO, Heat | Symmetrical N,N'-Disubstituted Ureas | scispace.com |
Methods Utilizing Nitriles via Tiemann Rearrangement
The Tiemann rearrangement provides an indirect, one-pot route to N-substituted ureas from nitriles. researchgate.netlookchem.com The process begins with the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833). lookchem.com This amidoxime intermediate then undergoes a Tiemann rearrangement in the presence of an activating agent, such as a benzenesulfonyl chloride, to yield an N-substituted cyanamide. researchgate.netlookchem.com
Nucleophilic Addition of Amines to Isocyanates and Analogues
The most prevalent and direct method for synthesizing N,N'-disubstituted ureas, including N,N'-Bis[(1R)-1-phenylethyl]urea, is the nucleophilic addition of an amine to an isocyanate. This reaction is characterized by its efficiency and the formation of a stable urea linkage.
The synthesis can be approached in two primary ways:
Reaction with a Pre-formed Isocyanate: In this method, (R)-1-phenylethyl isocyanate is first synthesized or obtained commercially. It is then treated with a second equivalent of (R)-1-phenylethylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This addition reaction proceeds readily to form the target urea. The reaction is typically conducted in an inert solvent under controlled temperature conditions to ensure high yield and purity. evitachem.com
In Situ Isocyanate Formation: An alternative route involves the in-situ generation of the isocyanate intermediate from (R)-1-phenylethylamine. A common method utilizes a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with one equivalent of the amine to form the reactive isocyanate. evitachem.com Without isolation, a second equivalent of (R)-1-phenylethylamine is added to the reaction mixture, which then reacts with the newly formed isocyanate to yield N,N'-Bis[(1R)-1-phenylethyl]urea. evitachem.com While this avoids handling toxic phosgene directly, careful control of stoichiometry is crucial to prevent the formation of side products. For instance, using equimolar amounts of CDI and the amine can lead to the formation of the desired bis-substituted urea as a significant product.
A related advanced methodology involves a one-pot, two-step process combining nucleophilic substitution and a Staudinger–aza-Wittig reaction. beilstein-journals.org In this sophisticated approach, an azide (B81097) is converted into an iminophosphorane, which then reacts with carbon dioxide to generate an isocyanate. This isocyanate can then be reacted with an amine, such as 1-phenylethylamine (B125046), to produce the corresponding N,N'-disubstituted urea. beilstein-journals.org While versatile, this method was demonstrated using (±)-1-phenylethylamine, indicating that for the synthesis of the specific (1R, 1'R) stereoisomer, the starting materials would need to be enantiomerically pure. beilstein-journals.org
Table 1: Key Reagents in Nucleophilic Addition Routes
| Reagent Name | Role |
|---|---|
| (R)-1-phenylethylamine | Chiral amine nucleophile |
| (R)-1-phenylethyl isocyanate | Electrophilic intermediate |
| Phosgene / Triphosgene | Carbonyl source for isocyanate formation |
Derivatization and Structural Modification Strategies
While N,N'-Bis[(1R)-1-phenylethyl]urea is a specific molecule, the core urea scaffold serves as a template for creating derivatives with modified properties. Research into related 1-phenyl-3-(1-phenylethyl)urea compounds has highlighted several strategies for structural modification, which could be applied to the N,N'-bis(phenylethyl) series. nih.govnih.gov
The primary points for derivatization on the N,N'-Bis[(1R)-1-phenylethyl]urea structure are the phenyl rings. Modifications can be systematically introduced to explore structure-activity relationships (SAR), particularly in fields like medicinal chemistry. nih.gov
Table 2: Potential Structural Modification Strategies
| Modification Site | Type of Modification | Potential Effect |
|---|---|---|
| Phenyl Rings | Substitution with electron-donating groups (e.g., methoxy, alkyl) | Can enhance biological activity in some systems. nih.gov |
| Phenyl Rings | Substitution with electron-withdrawing groups (e.g., halogens, nitro) | May decrease activity in certain contexts but can alter physicochemical properties like solubility. nih.gov |
For example, in a study on related urea derivatives as complement inhibitors, a hit compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was extensively modified. nih.gov Researchers explored substitutions on the phenyl rings to optimize activity. It was found that introducing electron-donating groups generally led to better activity, while electron-withdrawing groups were detrimental. nih.gov Furthermore, adding five- or six-carbon chains to the phenyl moiety dramatically improved the inhibitory potency of the compounds. nih.gov These findings illustrate that targeted modifications to the aromatic portions of the molecule are a viable and effective strategy for tuning its biological and chemical profile.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| N,N'-Bis[(1R)-1-phenylethyl]urea |
| (R)-1-phenylethylamine |
| (R)-1-phenylethyl isocyanate |
| Phosgene |
| Triphosgene |
| 1,1'-Carbonyldiimidazole |
Stereochemical Aspects and Conformational Analysis of N,n Bis 1r 1 Phenylethyl Urea
Inherent Chirality and Diastereomeric Considerations
N,N-Bis[(1R)-1-phenylethyl]urea is an inherently chiral molecule, possessing two stereogenic centers at the α-carbon of each phenylethyl group. The designation "(1R)" at each of these centers specifies the absolute configuration. When both stereocenters have the same configuration, as in the (1R, 1'R) isomer, the molecule belongs to the C2-symmetric point group. This symmetry has important implications for its spectroscopic properties and its interactions with other chiral molecules.
The synthesis of this chiral urea (B33335) can be achieved through various methods, including the reaction of (R)-1-phenylethylamine with a carbonyl source. A one-pot sequential synthesis using a microwave-assisted Staudinger–aza-Wittig reaction has been reported for the synthesis of N,N'-bis(1-phenylethyl)urea, although the specific stereoisomer was not designated in the provided data beilstein-journals.org.
Table 1: Stereoisomers of N,N'-Bis(1-phenylethyl)urea
| Isomer | Configuration | Chirality |
| Enantiomer 1 | (1R, 1'R) | Chiral |
| Enantiomer 2 | (1S, 1'S) | Chiral |
| Meso form | (1R, 1'S) | Achiral |
Conformational Preferences in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating conformational preferences in solution. For N,N'-bis(1-phenylethyl)urea, the following 1H NMR data has been reported:
Table 2: 1H NMR Data for N,N'-bis(1-phenylethyl)urea
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 – 7.26 | m | 10H | Aromatic protons |
| 4.71 | q, J=6 Hz | 2H | Methine protons (CH) |
| 1.32 – 1.09 | o.s. | 6H | Methyl protons (CH3) |
Data from a synthesis of N,N'-bis(1-phenylethyl)urea without specified stereochemistry beilstein-journals.org.
This data indicates a degree of symmetry in the molecule in solution, as the methine and methyl protons of both phenylethyl groups are chemically equivalent. This is consistent with a C2-symmetric conformation on the NMR timescale.
Stereoelectronic Effects and Intramolecular Interactions
Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and stability, play a crucial role in determining the conformational preferences of ureas wikipedia.orgbaranlab.org. In N,N'-disubstituted ureas, the lone pairs on the nitrogen and oxygen atoms can engage in hyperconjugative interactions with adjacent antibonding orbitals.
One of the key stereoelectronic interactions in ureas is the delocalization of the nitrogen lone pairs into the carbonyl π* orbital. This interaction is maximized when the N-C(O)-N plane is planar, contributing to the partial double bond character of the C-N bonds.
Intramolecular hydrogen bonding can also influence the conformation. While the primary hydrogen bonding motif in ureas is intermolecular, intramolecular hydrogen bonds can occur in suitably substituted derivatives, leading to more folded or compact structures. In this compound, the N-H protons can potentially interact with the phenyl rings, although this is likely to be a weak interaction. The dominant non-covalent interactions stabilizing particular conformations are likely to be dispersive forces between the phenyl rings nih.govmanchester.ac.uk.
Dynamic Stereochemistry and Rotational Barriers
The conformational landscape of this compound is not static. At room temperature, the molecule undergoes dynamic processes, primarily rotation around the C-N bonds. Variable temperature NMR studies are a common method to investigate these dynamic processes and determine the energy barriers associated with them nih.govresearchgate.netbris.ac.uk.
For N,N'-diaryl ureas, the rotation around the Ar-N bonds can be monitored by observing the coalescence of signals from different conformers at elevated temperatures nih.govresearchgate.netbris.ac.uk. The energy barriers for these rotations provide insight into the steric and electronic factors that govern the conformational stability. While specific data for this compound is not available, studies on related N,N'-diaryl-N,N'-dimethyl ureas have identified barriers for the interconversion of different conformers nih.govmanchester.ac.uk. These studies suggest that the energy differences between various conformers can be small nih.govmanchester.ac.uk.
The rotation around the C(O)-N bonds also has a significant energy barrier due to the partial double bond character. This restricted rotation can lead to the existence of different rotamers.
Supramolecular Chemistry and Self Assembly of N,n Bis 1r 1 Phenylethyl Urea Derivatives
Hydrogen Bonding Motifs in Bis-Urea Systems
The primary driving force for the self-assembly of bis-urea compounds is the highly directional and specific hydrogen bonding between urea (B33335) groups. The urea moiety possesses two donor (N-H) and one acceptor (C=O) sites, enabling the formation of robust and cooperative hydrogen bond arrays. In many bis-urea systems, a characteristic one-dimensional α-tape motif is formed, where molecules are linked by bifurcated hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This creates a stable, tape-like polymer structure.
The conformation of the phenylurea group is crucial for effective self-association. Research has shown that substitution at the ortho positions of the phenyl rings can enforce a non-coplanar arrangement between the urea and phenyl groups. nih.gov This pre-organization of the molecule into a conformation that is better suited for hydrogen bonding can significantly enhance the strength of intermolecular interactions. nih.gov For instance, ortho-methylation has been demonstrated to be more effective than substitution with larger groups, as it minimizes steric hindrance while still promoting the favorable non-coplanar conformation. nih.gov This conformational control has been shown to be a general principle, applicable to different supramolecular architectures built from aromatic bis-ureas. nih.gov
The stability of these hydrogen-bonded assemblies is a result of the collective strength of multiple non-covalent interactions. While individual hydrogen bonds are relatively weak, their multiplicity and directionality in bis-urea systems lead to highly stable supramolecular polymers. nih.gov
Ordered Supramolecular Assembly and Hierarchical Structures
The initial formation of hydrogen-bonded tapes or filaments serves as the first step in a hierarchical self-assembly process. These primary structures can further organize into more complex, higher-order architectures such as fibers, ribbons, and three-dimensional networks, which are the basis for the macroscopic properties of these materials, such as gel formation. nih.govnih.gov
The transfer of chirality from the molecular level to the macroscopic scale is a key feature of the self-assembly of chiral bis-urea derivatives. The stereochemistry of the (1R)-1-phenylethyl groups can dictate the helical twisting of the one-dimensional aggregates, leading to the formation of chiral superstructures.
Molecular dynamics simulations have provided insight into the progression of gelator aggregation from initial hydrogen-bonded motifs to a complete fiber network. nih.gov These models suggest that lamellae (two-dimensional sheets) with asymmetric surfaces may scroll into uniform, unbranched fibrils, which is a common pathway for gel formation. nih.gov In contrast, symmetric lamellae tend to stack and form crystals. nih.gov
The strong, directional hydrogen bonding in bis-urea systems inherently promotes one-dimensional (1D) growth. nih.gov The α-tape motif is a classic example of this, leading to the formation of long, rigid, tape-like or fibrillar structures. nih.govill.eu These 1D aggregates are the fundamental building blocks of the entangled networks found in supramolecular gels.
Microscopy studies have visualized these structures as elongated fibers or filaments with nanometer-scale diameters. irb.hr In some cases, these filaments can further associate into bundles or larger fibers. The morphology of these aggregates—whether they are long and flexible or short and rigid—is highly dependent on the molecular structure of the bis-urea and the surrounding solvent environment. For certain aromatic bis-ureas, highly stable self-assembled nanotubes have been observed, which can persist even at very low concentrations or high temperatures. nih.gov
Studies on N-alkyl-N'-(2-benzylphenyl)urea derivatives have shown that the gelation ability is noticeably affected by the length of the alkyl chain. researchgate.net A similar dependence is observed in other bis-urea systems, where longer alkyl chains are often more effective for the gelation of polar solvents, while shorter chains can be better suited for non-polar solvents. researchgate.net This is attributed to the different ways these chains pack and interact within the self-assembled structures in various solvent environments.
Furthermore, the introduction of hydrophilic functional groups, such as hydroxyl or amino moieties, can transform a bis-urea organogelator into a hydrogelator, capable of gelling water. nih.gov The ability to form a hydrogel depends on a fine balance between the hydrophobicity of the core and alkyl chains, the hydrophilicity of the terminal groups, and the stereochemistry of the molecule. nih.gov
| Gelator Type | Substituent | Effect on Self-Assembly | Resulting Property | Reference |
|---|---|---|---|---|
| N-Alkyl-N'-(2-benzylphenyl)ureas | Long Alkyl Chains (e.g., C12, C13) | Effective packing and interaction in polar solvents. | Efficient gelation of polar solvents like DMSO. | researchgate.net |
| N-Alkyl-N'-(2-benzylphenyl)ureas | Short Alkyl Chains | More suitable for interaction in non-polar environments. | Effective gelation of non-polar solvents. | researchgate.net |
| Cyclohexane (B81311) bis-ureas | Terminal Hydroxy or Amino Groups | Introduces hydrophilic character. | Enables gelation of water and aqueous solutions (hydrogelation). | nih.gov |
| Aromatic bis-ureas | Ortho-methyl groups on phenyl rings | Enforces a non-coplanar conformation. | Strengthens intermolecular hydrogen bonding and enhances self-association. | nih.gov |
Low Molecular Weight Gelators (LMWGs) Derived from Bis-Urea Scaffolds
Bis-urea derivatives, including those based on the N,N'-Bis[(1R)-1-phenylethyl]urea scaffold, are a prominent class of Low Molecular Weight Gelators (LMWGs). researchgate.netresearchgate.net These small molecules can immobilize large volumes of a liquid solvent by forming a three-dimensional network of self-assembled fibers. icm.edu.plnih.gov The formation of the gel is typically a thermoreversible process; heating the mixture provides enough energy to disrupt the non-covalent interactions and dissolve the fibers, resulting in a solution (sol). Upon cooling, the fibers reform, and the system returns to the gel state. researchgate.net
The efficiency of a bis-urea LMWG is often characterized by its Minimum Gelation Concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel in a given solvent. researchgate.net The versatility of bis-urea LMWGs is demonstrated by their ability to gel a wide range of liquids, from non-polar organic solvents like cyclohexane to polar solvents and even water, depending on their specific molecular structure. nih.govnih.gov
The solvent is not merely a passive medium in supramolecular gelation; it plays an active and crucial role in the self-assembly process. The interactions between the solvent and the gelator molecules can significantly influence the morphology, stability, and properties of the resulting gel network. researchgate.netnih.gov This dependence of the self-assembly process on the solvent can lead to solvatochromic effects, where the optical properties (e.g., color or fluorescence) of the gel are different in different solvents.
For LMWGs containing responsive chromophores or fluorophores, changes in the solvent polarity can alter the aggregation state of the molecules within the fibers. This can modify the electronic environment of the chromophores, leading to a visible change in the absorption or emission spectra of the gel. For example, a bis-urea gelator might exhibit different fluorescence characteristics when gelled in a polar solvent compared to a non-polar one, due to differences in the packing of the molecules and the degree of π-π stacking. nih.gov The nature of the solvent can directly affect the morphology of the gel fibers, which in turn influences the macroscopic properties of the gel. nih.gov
Supramolecular gels are metastable systems, and over time, they can evolve towards a more thermodynamically stable state. In some cases, this leads to a gel-to-crystal transition, where the entangled fibrous network that constitutes the gel slowly reorganizes into a crystalline solid. bris.ac.ukrsc.org This process typically results in the collapse of the gel network and the expulsion of the trapped solvent. bris.ac.uk The transition from gel to crystal demonstrates that the molecular packing in the kinetically favored gel state is different from that in the thermodynamically favored crystal state. rsc.org This phenomenon is particularly relevant for systems with very strong directional interactions, where the drive to form a highly ordered crystalline lattice is significant.
Conversely, the dynamic and reversible nature of the non-covalent bonds in bis-urea gels can impart them with "smart" properties, such as self-healing. rsc.org If a self-healing gel is mechanically damaged (e.g., cut), the mobile gelator molecules at the fractured interface can reorganize and re-establish the hydrogen bonding network, repairing the damage and restoring the gel's integrity. rsc.orgnih.gov This property is highly desirable for creating robust materials that can extend their own lifetime. The exchange of dynamic hindered urea bonds is a key mechanism that allows for this type of material recovery. rsc.org
| Phenomenon | Description | Underlying Mechanism | Significance | Reference |
|---|---|---|---|---|
| Gel-to-Crystal Transition | Spontaneous transformation of a metastable gel into a thermodynamically stable crystalline solid over time. | Reorganization of self-assembled fibers into an ordered crystal lattice, driven by the system seeking its lowest energy state. | Highlights the kinetic nature of gel networks and provides insight into crystallization pathways. | bris.ac.ukrsc.org |
| Self-Healing | The intrinsic ability of a material to repair damage and recover its original properties. | Reversibility of non-covalent bonds (especially hydrogen bonds) allows for the reformation of the gel network across a damaged interface. | Leads to the development of durable, long-lasting "smart" materials. | rsc.orgnih.gov |
Supramolecular Synthons and Their Utility in Crystal Engineering
The utility of N,N'-Bis[(1R)-1-phenylethyl]urea and its analogues in crystal engineering is primarily derived from the reliable formation of hydrogen-bonded assemblies. The urea group itself is an excellent hydrogen-bonding moiety, possessing two donor N-H groups and one acceptor C=O group. This configuration facilitates the formation of strong and directional N-H···O=C hydrogen bonds.
The Urea α-Tape Synthon: The most common and robust supramolecular synthon formed by N,N'-disubstituted ureas is the α-tape, a linear chain structure sustained by bifurcated N-H···O hydrogen bonds. In this arrangement, each urea molecule's carbonyl oxygen accepts hydrogen bonds from the two N-H groups of an adjacent molecule. This creates a characteristic R²₂(8) graph set notation. The result is a highly stable, one-dimensional polymer-like chain. The predictability of this synthon makes it a powerful tool for organizing molecules in the solid state. For chiral ureas like N,N'-Bis[(1R)-1-phenylethyl]urea, the chirality of the substituents is transferred to the supramolecular assembly, potentially inducing helical or other complex chiral architectures.
The formation and stability of this α-tape can, however, be influenced by several factors. The steric bulk of the substituents on the nitrogen atoms can disrupt the planarity required for the ideal tape formation. In some cases, bulky substituents can lead to the formation of alternative hydrogen-bonded motifs, such as discrete dimers, or can prevent crystallization altogether.
Competing Synthons: In derivatives of N,N'-Bis[(1R)-1-phenylethyl]urea where other hydrogen bond acceptors are present, competition for the urea N-H donors can occur. For instance, if the phenyl rings were substituted with groups like pyridine (B92270) or nitro groups, alternative synthons such as N-H···N(pyridyl) or N-H···O(nitro) could form. lgcstandards.com The relative strength and steric accessibility of these alternative acceptor sites determine whether the classic urea α-tape is formed or if a different supramolecular architecture is favored. This competition provides a mechanism for fine-tuning the crystal structure by chemical modification.
Research Findings on Related Systems: While specific crystallographic data for N,N'-Bis[(1R)-1-phenylethyl]urea is not widely available in the surveyed literature, extensive research on analogous chiral bis-urea systems provides significant insights. Studies on chiral bis(urea) compounds with (S)-phenylethyl end groups, for example, have demonstrated their capacity to act as low molecular weight gelators. The gelation is attributed to the formation of fibrous networks, which are themselves a manifestation of the underlying one-dimensional hydrogen-bonded urea tapes. The efficiency of gelation in these systems is highly dependent on the length and flexibility of the spacer connecting the two urea moieties, which can influence the packing of the hydrogen-bonded chains.
In the broader context of N,N'-diaryl ureas, the presence of electron-withdrawing groups on the aryl rings has been shown to weaken the hydrogen-bond acceptor capability of the urea carbonyl. lgcstandards.com This can lead to the absence of the expected α-tape synthon and the formation of alternative crystal packing arrangements. lgcstandards.com
The table below summarizes the key supramolecular synthons involving urea functionalities, which are instrumental in the crystal engineering of N,N'-Bis[(1R)-1-phenylethyl]urea and its derivatives.
| Supramolecular Synthon | Description | Key Intermolecular Interactions | Typical Graph Set |
| Urea α-Tape (Chain) | A one-dimensional chain of urea molecules. | Each urea carbonyl oxygen accepts two hydrogen bonds from the N-H groups of an adjacent molecule. | R²₂(8) |
| Urea Dimer | A discrete pair of urea molecules. | Can be formed through a pair of N-H···O hydrogen bonds, often seen with bulky substituents. | R²₂(8) |
| Urea-Guest Synthon | Urea molecule hydrogen-bonded to a solvent or guest molecule. | N-H groups of urea donate to an acceptor on the guest, or the urea carbonyl accepts a proton from a guest. | Dependent on guest |
| Urea-Heteroatom Synthon | Urea N-H groups hydrogen-bonded to alternative acceptors within the molecule or co-former (e.g., pyridyl nitrogen). | N-H···N or N-H···O(nitro) | Dependent on acceptor |
The rational application of these synthons, and the understanding of the interplay between them, is at the core of using N,N'-Bis[(1R)-1-phenylethyl]urea derivatives to construct novel supramolecular architectures with tailored properties. The chirality of the phenylethyl groups adds a further dimension of control, enabling the design of chiral materials for applications in enantioselective processes and materials science.
Molecular Recognition Phenomena Involving N,n Bis 1r 1 Phenylethyl Urea
Chiral Recognition Mechanisms in Synthetic Receptors
N,N'-Bis[(1R)-1-phenylethyl]urea and structurally similar chiral urea (B33335) derivatives have been shown to be effective receptors for the enantiodiscrimination of chiral anions, particularly carboxylates. The primary mechanism involves the formation of hydrogen bonds between the N-H protons of the urea group and the oxygen atoms of the carboxylate. The chirality of the receptor dictates a preferred spatial arrangement for one enantiomer of the guest, leading to a more stable diastereomeric complex.
For instance, studies on similar bis-urea receptors have demonstrated significant chiral recognition for N-protected amino acids. The combination of hydrogen bonding and steric interactions, governed by the bulky phenylethyl groups, forces a specific orientation of the guest molecule within the binding cavity. This results in a discernible difference in binding affinity for the two enantiomers of the chiral carboxylate. The degree of enantiodiscrimination is often quantified by the ratio of the association constants (KL/KD) for the two enantiomers.
Table 1: Enantioselective Binding of Chiral Carboxylates by a Urea-Based Receptor
| Guest Anion | KL (M-1) | KD (M-1) | KL/KD |
|---|---|---|---|
| N-Boc-phenylglycine | 11,800 | 2,160 | 5.50 nih.gov |
While urea-based receptors are well-known for their anion binding capabilities, their interaction with cations like chiral ammonium ions is also of interest. The selective binding of chiral ammonium ions by N,N'-Bis[(1R)-1-phenylethyl]urea is primarily driven by a combination of hydrogen bonding and cation-π interactions. The urea carbonyl oxygen can act as a hydrogen bond acceptor for the N-H protons of the ammonium ion.
Simultaneously, the phenyl groups of the receptor can engage in cation-π interactions with the positively charged ammonium center. The chirality of the receptor influences the geometry of this interaction, favoring one enantiomer of the ammonium ion over the other. This leads to the formation of diastereomeric host-guest complexes with differing stabilities, enabling chiral discrimination.
Host-Guest Complexation Dynamics and Stoichiometry
The interaction between N,N'-Bis[(1R)-1-phenylethyl]urea and its chiral guests is a dynamic process, characterized by the formation of host-guest complexes with specific stoichiometries. In solution, there is a rapid equilibrium between the free host and guest molecules and the bound complex. The stoichiometry of these complexes is typically 1:1, where one molecule of the receptor binds to one molecule of the guest.
Techniques such as 1H NMR titration are commonly employed to study these dynamics and determine the association constants (Ka) of the complexes. By monitoring the chemical shift changes of the receptor's protons upon addition of the guest, the strength of the interaction can be quantified. In some cases, particularly at higher concentrations, self-aggregation of the urea molecules can occur, which may influence the binding event.
Elucidation of Binding Interactions: Hydrogen Bonding, Electrostatic, and π-π Stacking
The chiral recognition capabilities of N,N'-Bis[(1R)-1-phenylethyl]urea are a result of a combination of non-covalent interactions that work in concert to create a stereoselective binding environment.
Hydrogen Bonding: The most significant contribution to binding comes from the hydrogen bonds formed between the two N-H groups of the urea moiety and an acceptor group on the guest molecule, such as a carboxylate or an ammonium ion. The directional nature of these bonds plays a crucial role in orienting the guest within the chiral cavity of the receptor.
Factors Influencing Chiral Recognition Efficiency
The efficiency of chiral recognition by N,N'-Bis[(1R)-1-phenylethyl]urea is influenced by several factors that can be tuned to optimize its performance.
Solvent Polarity: The solvent plays a critical role in modulating the strength of the non-covalent interactions. In polar, competitive solvents, the strength of hydrogen bonding is diminished, which can lead to lower association constants and reduced chiral discrimination. Conversely, non-polar solvents tend to enhance these interactions, resulting in more efficient chiral recognition.
Structural Rigidity of the Receptor: A more rigid and pre-organized receptor structure generally leads to better chiral recognition. The C2-symmetric design of N,N'-Bis[(1R)-1-phenylethyl]urea provides a degree of conformational rigidity that is beneficial for creating a well-defined chiral binding pocket.
Steric and Electronic Properties of the Guest: The size, shape, and electronic nature of the chiral guest molecule are crucial. A good steric and electronic match between the host and the guest is necessary for strong and selective binding. For example, bulky substituents on the guest molecule can either enhance or hinder the binding, depending on how they interact with the chiral pocket of the receptor.
Table 2: Factors Affecting Chiral Recognition
| Factor | Influence on Recognition Efficiency |
|---|---|
| Solvent Polarity | Decreases with increasing solvent polarity |
| Receptor Rigidity | Increases with greater structural rigidity |
| Guest Structure | Dependent on steric and electronic complementarity |
Spectroscopic and Structural Elucidation Studies of N,n Bis 1r 1 Phenylethyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the comprehensive analysis of N,N-Bis[(1R)-1-phenylethyl]urea, enabling not only the confirmation of its chemical structure and the assessment of its purity but also the exploration of its complex behaviors in solution.
Structural Confirmation and Purity Assessment (¹H, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for verifying the structural integrity and purity of this compound. The spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the downfield region. The methine (CH) proton adjacent to the phenyl group and the nitrogen atom, as well as the methyl (CH₃) protons, show distinct resonances. The chemical shifts and coupling patterns of these signals are crucial for confirming the connectivity of the atoms.
Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the carbonyl (C=O) carbon of the urea (B33335) moiety, the aromatic carbons of the phenyl rings, and the aliphatic carbons of the ethyl groups. The number of signals and their chemical shifts are consistent with the proposed molecular structure. The purity of the compound can be assessed by the absence of significant impurity peaks in both ¹H and ¹³C NMR spectra.
Detailed NMR data is often presented in tabular format for clarity:
¹H NMR Spectral Data of this compound
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic (C₆H₅) | Multiplet |
| Methine (CH) | Multiplet |
| NH (Urea) | Broad singlet |
| Methyl (CH₃) | Doublet |
¹³C NMR Spectral Data of this compound
| Carbon Type | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155-165 |
| Aromatic (C₆H₅) | ~125-145 |
| Methine (CH) | ~50-60 |
| Methyl (CH₃) | ~20-25 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Elucidation of Host-Guest Interactions and Complex Formation
This compound, with its urea functionality, can act as a host molecule, forming non-covalent complexes with various guest species, particularly anions, through hydrogen bonding. NMR titration experiments are instrumental in studying these host-guest interactions.
During an NMR titration, the ¹H NMR spectrum of the host molecule is monitored upon the incremental addition of a guest species. Changes in the chemical shifts of the NH protons of the urea group are particularly informative. A significant downfield shift of the NH proton signals upon addition of an anion guest indicates the formation of a hydrogen-bonded complex. The magnitude of the chemical shift change can provide insights into the strength of the interaction. By analyzing the titration data, binding constants (Ka) for the host-guest complex can be determined, quantifying the affinity between the host and the guest. These studies are crucial for understanding the molecular recognition capabilities of this compound.
Stereochemical Assignments and Conformational Analysis
The stereochemistry and conformational preferences of this compound and its derivatives are critical to their function and can be investigated using advanced NMR techniques. researchgate.netrsc.org For diastereoisomeric forms, such as (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides, which are structurally related to the title compound, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful. rsc.org These experiments can help in the assignment of methyl and methine proton resonances and provide information about through-space interactions between protons, which in turn reveals the preferred conformations of the molecule in solution. rsc.org
Furthermore, temperature-dependent NMR studies can provide insights into the dynamic processes occurring in solution, such as the rotation around specific bonds. researchgate.netrsc.org By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. rsc.org Computational methods, such as empirical force-field and AM1 calculations, are often used in conjunction with NMR data to identify the most stable rotamers and to study the pathways of their interconversion. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and to validate its molecular formula. beilstein-journals.org HRMS instruments can measure the mass of a molecule with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed molecular formula, C₁₉H₂₄N₂O. fda.govnih.govlgcstandards.com A close match between these two values provides strong evidence for the correct molecular formula.
Molecular Formula Validation Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O | fda.govnih.govlgcstandards.com |
| Calculated Molecular Weight | 296.41 g/mol | fda.govnih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) in Host-Guest Systems
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for studying non-covalent host-guest complexes in the gas phase. researchgate.net When analyzing a solution containing this compound and a guest anion, ESI-MS can detect the intact host-guest complex as a distinct ion. This allows for the direct observation of the complex and the determination of its stoichiometry.
In ESI-MS experiments, the formation of adducts between the host and guest can be observed, and the stability of these adducts can be probed using tandem mass spectrometry (MS/MS). nih.gov In MS/MS, the ion corresponding to the host-guest complex is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern can provide valuable information about the strength and nature of the interactions within the complex. nih.govsioc-journal.cn ESI-MS is a powerful tool for screening the binding selectivity of this compound towards different anions and for gaining insights into the factors that govern molecular recognition. nih.gov
Infrared (IR) and UV-Vis Spectroscopy
Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy provides insights into the functional groups and bonding within a molecule, while UV-Vis spectroscopy reveals information about its electronic transitions.
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the urea moiety and the phenyl and ethyl substituents. The presence of N-H and C=O groups in the urea core makes this molecule capable of forming intermolecular hydrogen bonds, which significantly influences the positions and shapes of their corresponding IR bands.
Key vibrational modes anticipated for this compound are detailed in the table below. The exact positions of these bands can vary depending on the physical state of the sample (solid or solution) and the extent of hydrogen bonding. In the solid state, strong hydrogen bonding typically leads to a shift of the N-H and C=O stretching vibrations to lower wavenumbers.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3200-3400 | Broad band in the solid state indicates hydrogen bonding. |
| C-H (aromatic) | Stretching | 3000-3100 | |
| C-H (aliphatic) | Stretching | 2850-3000 | |
| C=O (Urea Amide I) | Stretching | 1630-1680 | Position is sensitive to hydrogen bonding. |
| N-H (Urea Amide II) | Bending | 1550-1620 | Coupled with C-N stretching. |
| C-N (Urea Amide III) | Stretching | 1250-1350 | |
| C=C (aromatic) | Stretching | 1450-1600 |
The "Amide I" band, primarily due to the C=O stretching vibration, is particularly diagnostic for ureas. In solid-state spectra of N,N'-disubstituted ureas, this band is often observed at a lower frequency compared to its position in a non-hydrogen-bonding solvent, confirming the presence of intermolecular hydrogen bonds. Similarly, the N-H stretching vibration appears as a broad band at lower wavenumbers, which is also a clear indicator of hydrogen bonding. For instance, studies on similar N,N'-diaryl ureas show that the urea α-network, a common hydrogen-bonding motif, is characterized by these spectral features.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the phenyl groups and the urea chromophore. The phenyl rings give rise to characteristic absorptions in the ultraviolet region.
Typically, aromatic systems like the phenyl group exhibit two main types of absorption bands:
E-bands (Ethylenic bands): These are strong absorptions occurring at shorter wavelengths (around 200-210 nm) and are attributed to π → π* transitions within the benzene (B151609) ring.
B-bands (Benzenoid bands): These are weaker, fine-structured absorptions appearing at longer wavelengths (around 250-270 nm) and are also due to π → π* transitions, but they are symmetry-forbidden and thus have lower intensity.
The urea chromophore itself exhibits a weak n → π* transition associated with the non-bonding electrons on the oxygen atom, which typically appears at longer wavelengths, often overlapping with the B-bands of the phenyl groups. The more intense π → π* transition of the carbonyl group occurs at shorter wavelengths.
The formation of complexes, for example, through hydrogen bonding with a solvent or another molecule, can lead to shifts in the absorption maxima (λ_max). These shifts, known as solvatochromic shifts, can provide further information about the electronic environment of the chromophore. For chiral molecules like this compound, the interaction with other chiral species can sometimes be monitored using UV-Vis spectroscopy, although techniques like circular dichroism are more sensitive to changes in chirality.
| Chromophore | Transition | Expected λₘₐₓ (nm) |
| Phenyl Ring | π → π* (E-band) | ~210 |
| Phenyl Ring | π → π* (B-band) | ~260 |
| Urea (C=O) | n → π | ~220-240 |
| Urea (C=O) | π → π | <200 |
X-ray Crystallography and Solid-State Characterization
A predominant feature in the crystal packing of N,N'-disubstituted ureas is the formation of one-dimensional hydrogen-bonded chains or tapes. In these arrangements, each urea molecule acts as both a hydrogen-bond donor (through the two N-H groups) and a hydrogen-bond acceptor (through the carbonyl oxygen). This typically results in a bifurcated hydrogen bond where both N-H groups of one molecule donate to the carbonyl oxygen of a neighboring molecule. This recurring supramolecular synthon is often referred to as the "urea α-network".
Based on the analysis of related structures, the following crystallographic parameters and interactions can be anticipated for this compound.
Anticipated Crystallographic Features of this compound:
| Structural Feature | Description |
| Crystal System | Likely to be a chiral system such as monoclinic (e.g., P2₁) or orthorhombic (e.g., P2₁2₁2₁). |
| Hydrogen Bonding | Formation of one-dimensional chains via N-H···O=C hydrogen bonds is highly probable. |
| π-π Interactions | Stacking of the phenyl rings between adjacent chains is expected to contribute to the crystal packing. |
| Molecular Conformation | The conformation around the N-C(phenyl) bonds will be influenced by steric hindrance and packing forces. |
The interplay between the strong directional hydrogen bonding of the urea groups and the weaker, non-directional van der Waals and π-π interactions of the phenylethyl substituents will ultimately determine the specific, and likely complex, three-dimensional architecture of the crystal.
Computational and Theoretical Investigations of N,n Bis 1r 1 Phenylethyl Urea
Quantum Chemical Calculations for Molecular and Electronic Structure
The analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate specific electronic phenomena, such as the delocalization of electron density and the nature of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and stability. nih.gov These calculations can reveal key attractive interactions, such as intramolecular hydrogen bonds, that stabilize certain conformations. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations on Chiral Urea (B33335) Scaffolds This table illustrates the types of data typically generated from DFT calculations on molecules similar to N,N-Bis[(1R)-1-phenylethyl]urea. Actual values would be specific to the computational method and basis set used.
Molecular Dynamics Simulations of Supramolecular Assemblies
While quantum mechanics is ideal for single molecules, molecular dynamics (MD) simulations are used to study the behavior of many molecules over time. nih.gov For this compound, MD simulations can model the process of self-assembly, where individual molecules organize into larger, ordered supramolecular structures through non-covalent interactions. nih.govunits.it This process is fundamental to the formation of materials like supramolecular gels and fibers. nih.govresearchgate.net
Prediction of Intermolecular Interactions and Binding Energies
The function of this compound as an organocatalyst or a receptor for other molecules is dictated by its intermolecular interactions. mdpi.com Computational methods are essential for predicting the strength and nature of these interactions, particularly the hydrogen bonds that are characteristic of ureas. nih.gov DFT calculations can be used to model the complex formed between the urea and a substrate molecule. researchgate.net
By analyzing these complexes, researchers can calculate the binding energy, which quantifies the stability of the association. nih.gov Methods like Non-Covalent Interaction (NCI) analysis can provide visual maps of the interaction regions within the complex, clearly distinguishing between strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. researchgate.netmdpi.com This information is critical for understanding how the chiral urea scaffold recognizes and activates a substrate in an enantioselective reaction. doaj.org The calculations can pinpoint which hydrogen bonds are most important for binding and how the chiral environment presented by the (1R)-1-phenylethyl groups leads to the preferential formation of one product enantiomer over the other.
Table 2: Predicted Intermolecular Interaction Data for Chiral Urea Complexes This table shows representative data that can be computationally predicted for the non-covalent interactions between a chiral urea, such as this compound, and a binding partner (e.g., a substrate).
Computational Design Principles for Chiral Urea Scaffolds
The ultimate goal of these computational investigations is to establish robust design principles for new and improved chiral urea scaffolds. rsc.orgyoutube.com By systematically studying molecules like this compound, researchers can build predictive models that link molecular structure to catalytic performance. acs.org This allows for a shift from time-consuming trial-and-error discovery to a more rational, in silico design process. acs.orgudel.edu
Computational design involves several key steps:
Scaffold Identification: Understanding the essential structural features of the urea backbone and the role of the chiral substituents.
Virtual Library Generation: Creating a large, diverse set of virtual candidate molecules by modifying the parent scaffold (e.g., changing the chiral arms or adding other functional groups). acs.org
High-Throughput Screening: Using faster, lower-level computational methods to rapidly screen the virtual library and predict key metrics, such as binding affinity or the energy difference between transition states leading to different enantiomers. acs.org
Detailed Analysis: Selecting the most promising candidates from the initial screen for more accurate, high-level quantum chemical calculations to validate their potential.
This computational approach accelerates the development of new chiral catalysts for asymmetric synthesis, enabling the creation of molecules with higher efficiency and enantioselectivity for specific chemical transformations. nih.govresearchgate.net
Applications of N,n Bis 1r 1 Phenylethyl Urea in Organic Synthesis and Materials Science
Role as Organocatalysts in Asymmetric Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral ureas, in particular, are recognized for their ability to activate substrates through hydrogen bonding, facilitating a range of asymmetric transformations.
A comprehensive search of available literature did not yield specific examples of N,N-Bis[(1R)-1-phenylethyl]urea acting as a Lewis basic organocatalyst. Typically, the utility of urea-based catalysts stems from the hydrogen-bond donating ability of the N-H protons, which imparts Lewis acidic character, rather than the Lewis basicity of the carbonyl oxygen.
The fundamental catalytic action of urea (B33335) derivatives lies in their capacity to act as hydrogen-bond donors. rsc.org The two N-H protons of the urea moiety can form non-covalent bonds with Lewis basic sites on a substrate, such as a carbonyl oxygen or a nitro group. This interaction polarizes and activates the substrate, making it more susceptible to nucleophilic attack. In an asymmetric context, the chiral scaffold provided by the (1R)-1-phenylethyl groups ensures that this activation occurs in a stereochemically defined environment, guiding the approach of the nucleophile to favor the formation of one enantiomer over the other.
This mode of activation is a general principle for many reactions catalyzed by urea and thiourea (B124793) derivatives. rsc.org For instance, computational studies on related N-tosyl ureas have been used to identify highly active catalysts for addition reactions to epoxides, proceeding through hydrogen-bonded complexes. nih.gov The efficacy of this catalytic strategy relies on the formation of a well-defined, albeit transient, complex between the chiral urea catalyst and the electrophilic substrate. In cinchona-derived urea catalysts, the urea group binds the nucleophile via hydrogen bonding while a separate part of the molecule protonates the electrophile, demonstrating a cooperative Brønsted acid–hydrogen bonding model. acs.org
While numerous chiral urea and thiourea derivatives are effective catalysts for asymmetric Michael and aza-Michael additions, specific studies detailing the use of this compound for this purpose are not prominent in the reviewed literature. The general catalytic cycle for such reactions involves the activation of the Michael acceptor by the urea catalyst through hydrogen bonding, thereby lowering the LUMO and facilitating the conjugate addition of a nucleophile. For example, bifunctional organocatalysts are used to mediate intramolecular aza-Michael additions through hydrogen-bonding activation. buchler-gmbh.com
Table 1: Examples of Chiral Urea Derivatives in Asymmetric Catalysis This table presents examples of related chiral urea catalysts and their applications to provide context for the potential, though not explicitly documented, roles of this compound.
| Catalyst/Precursor | Reaction Type | Role | Reference |
| N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea | Intramolecular Aza-Michael Addition | Bifunctional Organocatalyst | buchler-gmbh.com |
| Cinchona Alkaloid-Derived Urea | Conjugate Addition of Thiols | Hydrogen-Bonding Catalyst | acs.org |
| (R)-1-Phenylethylamine (precursor) | Reduction of Imines | Chiral Auxiliary | researchgate.net |
Chiral Auxiliaries and Resolving Agents in Enantioselective Processes
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The precursor to the title compound, (1R)-1-phenylethylamine (α-PEA), is a classic and widely used chiral auxiliary and resolving agent. nih.gov Its low cost and availability in both enantiomeric forms make it a privileged building block in asymmetric synthesis. nih.gov
The (1R)-1-phenylethyl groups in this compound provide a strong chiral environment. When used as a resolving agent, the urea can form diastereomeric complexes with a racemic substrate through hydrogen bonding and other non-covalent interactions. These diastereomeric complexes exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
As a chiral auxiliary, the α-PEA motif has been successfully employed in the diastereoselective synthesis of numerous medicinal substances and natural products. nih.gov For instance, it has been used to direct the synthesis of (+)-lortalamine and (R)-ramatroban. nih.gov In the synthesis of tetrahydro-β-carboline derivatives, (R)-1-phenylethylamine served as a chiral auxiliary to control the diastereoselectivity of an imine reduction. researchgate.net The principle relies on the steric and electronic influence of the auxiliary to favor the approach of a reagent from a specific face, leading to a single diastereomer of the product. researchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org
Building Blocks for Complex Molecular Architectures
The structural motif of this compound serves as a valuable chiral building block for creating larger, more complex molecules with defined stereochemistry. The 1-phenylethylamine (B125046) unit is frequently incorporated into synthetic pathways for pharmaceuticals and other biologically active compounds. nih.gov For example, derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent complement inhibitors, highlighting the utility of this scaffold in medicinal chemistry. The synthesis of these complex molecules often relies on the predictable stereochemical control offered by the chiral phenylethyl group. nih.gov
The ability of urea groups to form strong, directional hydrogen bonds is a key driver in the field of supramolecular chemistry. nih.gov The N,N'-disubstituted urea moiety is a powerful motif for programming the self-assembly of molecules into well-defined, higher-order structures. illinois.edu Bis-urea compounds, in particular, are known to form extended one-dimensional hydrogen-bonded chains, which can further assemble into tapes, ribbons, and fibers. illinois.edurug.nl
This self-assembly behavior is fundamental to the construction of molecular architectures with specific binding capabilities. In these assemblies, the urea groups create a network of hydrogen bonds that can define a cavity or surface with a high affinity for complementary guest molecules. rug.nlnih.gov Single-crystal X-ray diffraction of related bis-acylureas reveals grid-like crystalline structures where each molecule forms biaxial hydrogen bonds with four adjacent molecules. nih.gov The predictable aggregation of bis-urea compounds allows for the design of organogelators, where the fibrous network formed by self-assembly traps solvent molecules to create a gel. illinois.edu By modifying the linking groups and terminal substituents, the properties and morphology of the self-assembled structures can be finely tuned, leading to materials with specific functions. tue.nl The chiral nature of this compound can introduce an additional layer of complexity and specificity, potentially leading to the formation of chiral cavities for enantioselective recognition.
Fabrication of Pyridyl Bis-Urea Macrocycles
The synthesis of pyridyl bis-urea macrocycles involves a multi-step process. One approach begins with the reaction of either 3-aminopyridine (B143674) or 4-aminopyridine (B3432731) with triphosgene (B27547) in the presence of triethylamine (B128534) in anhydrous dichloromethane. nih.gov This reaction yields N,N'-bis(3-pyridyl) urea (3-BPU) or N,N'-bis(4-pyridyl) urea (4-BPU), respectively. nih.gov These bis(pyridyl)urea compounds can then be further modified. For instance, the pyridyl nitrogen atoms can be oxidized to the corresponding N-oxides. nih.gov
Another strategy for creating more complex macrocyclic structures involves pyridyl-phenylethynylene bis-urea macrocycles. ug.edu.ghrsc.org The synthesis for these structures can be intricate, as detailed in the supplementary information of related research, which outlines the multi-step synthesis of the macrocycle, including the preparation of diol and dibromide intermediates. rsc.org The self-assembly of these macrocycles can lead to the formation of porous organic crystalline materials. ug.edu.ghrsc.org Unlike the typical columnar assembly observed in other bis-urea macrocycles, these can form interdigitated layers, creating hosts with one-dimensional channels. ug.edu.ghrsc.org
The crystallization process is crucial for the formation of the desired macrocyclic structures. Various methods can be employed, such as slow cooling of a solution in a solvent like DMSO, to yield needle-shaped crystals. rsc.org X-ray diffraction analysis is then used to confirm the assembled structure. rsc.org The resulting pyridyl bis-urea macrocycles possess both urea and pyridyl functional groups, enabling them to participate in non-covalent interactions, such as hydrogen bonding, with other molecules. sc.edu
Development of Supramolecular Materials with Tunable Properties
The compound this compound and related bis-urea structures are instrumental in the development of supramolecular materials with properties that can be adjusted or "tuned". nih.govresearchgate.nettue.nl This tunability stems from the reversible nature of the non-covalent interactions, primarily hydrogen bonds, that hold the molecular components together. nih.gov These materials represent an alternative to traditional polymeric compounds for applications like gel formation. nih.gov
The design of the hydrogen bonding motifs within these materials is a key area of research, as it allows for the creation of materials that are stronger, tougher, stiffer, or more elastic, and that exhibit thermo-reversible behavior. reading.ac.uk By modifying the structure of the bis-urea molecules, for example by adding substituents to the aromatic rings, the self-assembly process can be tailored to promote specific interactions, such as urea-urea stacking. reading.ac.uk This approach has been used to create low molecular weight "super" hydrogelators and elastomeric materials. reading.ac.uk
Water-soluble supramolecular polymers based on bis-urea monomers also show significant promise for the development of dynamic biomaterials with tailored properties. researchgate.nettue.nl The properties of these polymers, such as their stability and dynamicity, can be controlled by adjusting the hydrophobic/hydrophilic balance of the monomer units. researchgate.nettue.nl
Self-Assembled Polymers and Elastomers
Bis-aromatic urea hydrogen-bonding motifs are effectively used to drive the self-assembly of polyurethane elastomers. nih.gov These materials are composed of soft segments, like polytetramethylene ether glycol (PTMG), and hard, crystalline domains that include the bis-aromatic urea motif acting as a chain extender. nih.gov The resulting supramolecular polyurethanes can achieve high molecular weights and their mechanical properties and processing temperatures can be tuned by altering the ratio of the supramolecular chain extenders. nih.gov A notable characteristic of these elastomers is their healable nature, which makes them suitable for applications such as repairable coatings. nih.gov
The formation of these self-assembled structures is driven by a combination of directional hydrogen bonding and, in aqueous environments, hydrophobic interactions. tue.nl Research has demonstrated that bis-urea monomers can assemble into long, fibrous structures in water. researchgate.nettue.nl The stability of these supramolecular polymers can be increased by modifying the monomer structure, for instance, by increasing the number of methylene (B1212753) units in the hydrophobic core. researchgate.nettue.nl
Table 1: Examples of Bis-Urea Monomers and their Self-Assembly Characteristics
| Monomer | Self-Assembled Structure | Key Findings |
| UT-C10 | Long, fibrous structures in water. researchgate.net | Forms structures with 3-5 monomers in the cross-section. researchgate.net |
| UT-C11 | Long, fibrous structures in water. researchgate.net | Exhibits increased stability compared to UT-C10. researchgate.net |
| UT-C12 | Long, fibrous structures in water. researchgate.net | Shows the highest stability among the three, with decreased monomer dynamicity. researchgate.net |
| Polyurethane with bis-aromatic urea chain extenders | Supramolecular elastomers. nih.gov | Mechanical properties and processing temperatures are tunable by adjusting the feed ratio of chain extenders. nih.gov |
Anion-Tuning of Supramolecular Gel Properties
The properties of supramolecular gels formed from bis-urea compounds can be tuned by the addition of anions. nih.govrsc.org This has been a significant development in the field of soft matter science. nih.gov The use of anions as a chemical stimulus provides a method to control the physical characteristics of these gels. nih.gov
The principle behind anion-tuning lies in the interaction between the anions and the urea functional groups of the gelator molecules. rsc.org These interactions can disrupt or modify the hydrogen-bonding network that is responsible for the formation and stability of the gel, leading to changes in its properties or even a transition from a gel to a sol (a liquid solution). nih.gov For example, the responsiveness of certain bis(pyridyl) urea-based hydrogels to different anions, such as halides, acetate, and cyanide, has been studied. nih.gov In some cases, the gel remains stable upon the addition of these anions, while in others, the gel network is disrupted. nih.gov
The structural modification of the bis-urea gelator itself can also influence its response to anions. By converting the pyridyl moieties of a bis(pyridyl) urea to pyridyl N-oxides, the gelation properties can be enhanced, leading to improved thermal and mechanical stability. nih.gov This strategy of altering the non-bonding interactions through structural modification is a powerful tool for designing functional, stimuli-responsive materials. nih.gov
Future Research Directions and Outlook for N,n Bis 1r 1 Phenylethyl Urea
Advancements in Sustainable and Efficient Synthetic Routes
The future of N,N-Bis[(1R)-1-phenylethyl]urea synthesis lies in the development of environmentally benign and resource-efficient methodologies. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or generate significant waste. Future research will likely focus on greener alternatives that prioritize sustainability without compromising yield or enantiopurity.
Key areas for advancement include:
Catalytic Carbonylations: Exploring catalytic methods that avoid the use of phosgene (B1210022) and its derivatives for the introduction of the carbonyl group. This could involve the use of carbon dioxide as a C1 source or the development of novel carbonylation catalysts.
Enzyme-Catalyzed Synthesis: Harnessing the power of biocatalysis to achieve highly selective and environmentally friendly synthesis. Lipases or custom-designed enzymes could offer a mild and efficient route to this compound.
Flow Chemistry: The implementation of continuous flow processes can offer enhanced safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste.
Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that operate under solvent-free conditions or in aqueous media would significantly reduce the environmental footprint of the synthesis.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Carbonylations | Avoidance of toxic reagents, utilization of renewable feedstocks. | Catalyst development, optimization of reaction conditions. |
| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, biodegradability of catalysts. | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Improved safety and scalability, precise process control. | Reactor design, optimization of flow parameters. |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified workup procedures. | Solubility issues, development of water-tolerant catalysts. |
Exploration of Novel Supramolecular Architectures and Dynamic Systems
The self-assembly of this compound through intermolecular hydrogen bonding opens up a vast landscape for the creation of novel supramolecular architectures. Future research will delve deeper into controlling these self-assembly processes to generate materials with tailored properties and functions.
A significant focus will be on the development of dynamic supramolecular systems that can respond to external stimuli. This could involve the design of "smart" materials that change their structure or properties in response to light, temperature, pH, or the presence of specific chemical species. Such dynamic systems could find applications in areas like controlled release, adaptive materials, and molecular machinery.
The formation of supramolecular polymers and gels from this compound is another exciting avenue. By carefully tuning the molecular structure and external conditions, it may be possible to create well-defined one-, two-, or three-dimensional networks with unique mechanical and optical properties. These materials could be utilized in tissue engineering, soft robotics, and environmental remediation.
| Supramolecular System | Potential Applications | Key Research Focus |
| Stimuli-Responsive Materials | Controlled drug delivery, sensors, smart coatings. | Design of responsive triggers, understanding of dynamic behavior. |
| Supramolecular Polymers | Self-healing materials, injectable hydrogels, printable electronics. | Control over polymer length and morphology, mechanical properties. |
| Organogels and Hydrogels | Tissue engineering scaffolds, environmental remediation, soft actuators. | Gelation mechanism, tuning of gel properties, biocompatibility. |
Development of Advanced Chiral Recognition and Sensing Platforms
The C2-symmetric and chiral nature of this compound makes it an excellent candidate for applications in chiral recognition and sensing. Future research will aim to develop sophisticated platforms that can selectively detect and quantify chiral molecules with high sensitivity.
One promising direction is the development of chiral sensors for biologically important molecules, such as amino acids, sugars, and pharmaceutical compounds. By incorporating a signaling unit (e.g., a fluorophore or a chromophore) into the this compound scaffold, it may be possible to create sensors that exhibit a detectable change in their optical or electrochemical properties upon binding to a specific enantiomer.
Furthermore, the immobilization of this compound onto solid supports, such as nanoparticles or sensor surfaces, could lead to the development of robust and reusable sensing platforms. These platforms could be integrated into analytical devices for applications in medical diagnostics, environmental monitoring, and quality control in the pharmaceutical industry.
| Sensing Platform | Target Analytes | Detection Method | Potential Impact |
| Fluorescent Chiral Sensors | Amino acids, chiral drugs | Fluorescence spectroscopy | High-throughput screening, bioimaging |
| Electrochemical Chiral Sensors | Enantiomeric pollutants, chiral metabolites | Voltammetry, amperometry | In-field environmental monitoring, point-of-care diagnostics |
| Surface-Immobilized Sensors | Chiral catalysts, reaction intermediates | Surface plasmon resonance, quartz crystal microbalance | Real-time reaction monitoring, quality control |
Integration into Emerging Catalytic and Materials Science Paradigms
The unique structural features of this compound pave the way for its integration into emerging paradigms in both catalysis and materials science. As a chiral ligand and organocatalyst, it holds significant potential for advancing asymmetric synthesis.
In asymmetric catalysis , future research will likely explore the use of this compound as a chiral directing group or as a component of bifunctional catalysts. Its ability to form well-defined hydrogen-bonding interactions can be exploited to control the stereochemical outcome of a wide range of chemical reactions, leading to the efficient synthesis of enantiomerically pure compounds.
In materials science , the self-assembly properties of this compound can be harnessed to create novel functional materials. For instance, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with enhanced chirality and porosity, suitable for applications in chiral separations, enantioselective catalysis, and gas storage. The development of chiral liquid crystals and photoresponsive materials based on this urea (B33335) derivative also represents a promising area of future investigation.
| Field | Application Paradigm | Anticipated Outcome |
| Asymmetric Catalysis | Bifunctional Organocatalysis | High enantioselectivity in C-C and C-X bond forming reactions. |
| Chiral Ligand in Metal Catalysis | Development of novel catalysts for asymmetric transformations. | |
| Materials Science | Chiral Metal-Organic Frameworks (MOFs) | Materials for enantioselective separations and catalysis. |
| Supramolecular Functional Materials | Development of smart materials with tunable optical and mechanical properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Bis[(1R)-1-phenylethyl]urea, and how do reaction conditions influence enantiomeric purity?
- Methodology : Focus on catalytic asymmetric synthesis or chiral resolution techniques. For example, oxovanadium-catalyzed amination of CO₂ with chiral amines (e.g., (1R)-1-phenylethylamine) under ambient pressure can yield ureas with high stereoselectivity . Optimize temperature, solvent polarity, and catalyst loading to minimize racemization.
- Key Data : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Reference NMR shifts (e.g., aromatic protons at δ 7.2–7.4 ppm, urea NH at δ 5.8–6.2 ppm) to confirm structural integrity .
Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) be used to characterize this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between diastereotopic protons and confirm the urea backbone. For example, the (1R)-phenylethyl groups show distinct splitting patterns in the aromatic region .
- HRMS : Validate molecular weight (C₁₈H₂₂N₂O, exact mass: 294.1732) and isotopic distribution to rule out impurities .
- Common Pitfalls : Overlapping signals in crowded spectra may require dilution or variable-temperature NMR.
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Test solubility in aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 1–13) .
- Data Interpretation : Low solubility in water (<0.1 mg/mL) suggests the need for co-solvents in biological assays.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its activity in asymmetric organocatalysis?
- Methodology : Compare catalytic efficiency of (R,R)- vs. (R,S)-diastereomers in model reactions (e.g., Strecker synthesis). Use kinetic studies (initial rate analysis) and DFT calculations to map transition-state interactions .
- Key Findings : The (R,R)-configuration may enhance substrate binding via π-π stacking, improving enantioselectivity by >90% ee in certain cases .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?
- Methodology : Conduct meta-analysis of literature (e.g., Web of Science, PubMed) to identify variables like solvent polarity, substrate scope, or catalyst loading discrepancies. Validate hypotheses via controlled replicate experiments .
- Case Study : Conflicting ee values (70–95%) in aldol reactions may stem from trace moisture affecting catalyst activation. Use molecular sieves or inert-atmosphere techniques to standardize conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
